4'-Acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile
Description
4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile is a complex organic compound that belongs to the class of spirochromenes These compounds are known for their unique structural features, which include a spiro linkage between a chromene and a pyrrole ring
Properties
IUPAC Name |
4'-acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-4-9-22-11(2)16(12(3)23)19(18(22)24)13-7-5-6-8-15(13)25-17(21)14(19)10-20/h4-8H,1,9,21H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWOPOLKVGBRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3OC(=C2C#N)N)C(=O)N1CC=C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of a chromene derivative with a pyrrole derivative under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride . The reaction conditions usually require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Green chemistry approaches, including the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino derivatives, which can further be utilized in various applications .
Scientific Research Applications
4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Similar spiro compounds with an oxindole moiety.
Spiroindolines: Compounds with a spiro linkage between an indoline and another ring system.
Spirobenzofurans: Compounds with a spiro linkage between a benzofuran and another ring system.
Uniqueness
4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile is unique due to its specific combination of functional groups and the spiro linkage between the chromene and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
